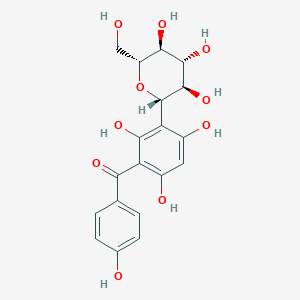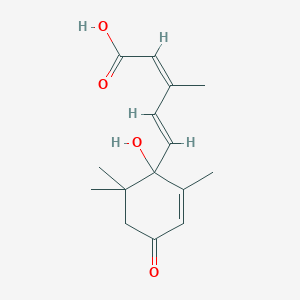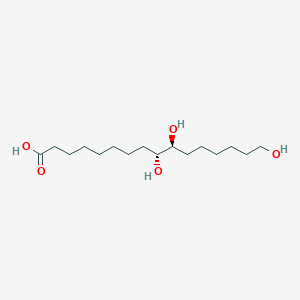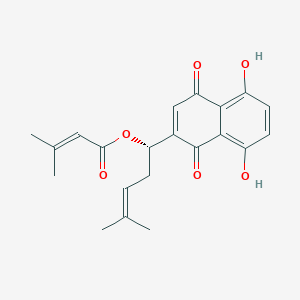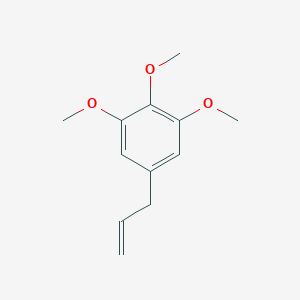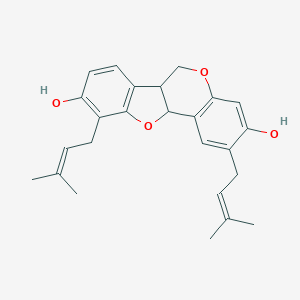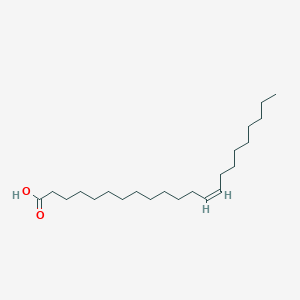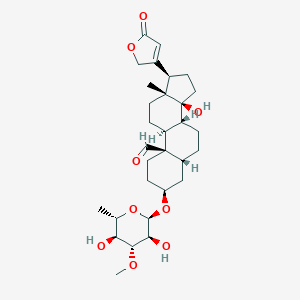
黄曲霉毒素Q1
描述
Aflatoxin Q1 is a hydroxy metabolite of the mycotoxin aflatoxin B1 . It is a common name for specific secondary metabolites produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . These types of aflatoxigenic fungi produce various members of the aflatoxin group of chemicals .
Synthesis Analysis
The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .Molecular Structure Analysis
The Aflatoxin Q1 molecule consists of 12 Hydrogen atoms, 17 Carbon atoms, and 7 Oxygen atoms - a total of 36 atoms . The molecular weight of Aflatoxin Q1 is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: 328.27298 g/mol .Chemical Reactions Analysis
The microbial degradations of aflatoxins are initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .Physical And Chemical Properties Analysis
Aflatoxins are colourless to pale-yellow crystals . They are insoluble in non-polar solvents, slightly soluble in water (10–20 μg/mL), and freely soluble in moderately polar organic solvents (e.g. chloroform, methanol), especially in dimethyl sulfoxide .科学研究应用
毒性特征
研究涉及了解黄曲霉毒素Q1的毒性,以创建反映其临床影响的模型,包括它如何改变身体的化学成分和代谢途径 .
环境存在
对this compound在环境中的当前存在进行表征对于评估暴露风险和实施预防措施至关重要 .
检测技术
电化学生物传感器,特别是免疫传感器和适体传感器,在检测牛奶等各种物质中的this compound方面取得了进展 .
适体基检测
开发使用氧化石墨烯等材料的荧光猝灭特性和针对this compound的特定适体的快速检测方法 .
菌株筛选降解
探索独特的物种资源以筛选能够降解this compound的菌株,解决污染带来的健康和经济后果 .
临床特征和预防
研究this compound的反应形式,它们与DNA和蛋白质结合,导致DNA损伤或急性黄曲霉毒素中毒,并制定预防策略 .
作用机制
Target of Action
Aflatoxin Q1 (AFQ1) is a monohydroxylated derivative of Aflatoxin B1 (AFB1), a potent mycotoxin produced by fungi, especially Aspergillus . The primary targets of AFQ1 are the same as those of AFB1, which include various macromolecules in the body such as DNA, RNA, and proteins . The compound’s interaction with these targets can lead to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity .
Mode of Action
The mode of action of AFQ1 is similar to that of AFB1. It is metabolized in the liver by cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4 . This metabolism results in the formation of reactive intermediates, which can bind to DNA and other macromolecules, leading to DNA damage and potential mutations . This process is believed to be a key factor in the carcinogenicity of aflatoxins .
Biochemical Pathways
The biochemical pathways affected by AFQ1 are primarily those involved in the metabolism and detoxification of aflatoxins. The compound is metabolized by CYP450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then bind to DNA and other macromolecules, disrupting normal cellular functions and potentially leading to mutations . In addition, the metabolism of AFQ1 by CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress .
Pharmacokinetics
The metabolism of AFQ1 can lead to the formation of reactive intermediates, which can bind to DNA and other macromolecules . This process can influence the bioavailability of the compound, as well as its toxicity .
Result of Action
The primary result of AFQ1 action is the potential for DNA damage and mutations, which can lead to carcinogenicity . The compound’s interaction with DNA and other macromolecules can disrupt normal cellular functions, potentially leading to a range of toxic effects, including genotoxicity, carcinogenicity, and immunotoxicity . In addition, the metabolism of AFQ1 can lead to the production of ROS, which can cause oxidative stress and further contribute to its toxicity .
Action Environment
The action of AFQ1 can be influenced by various environmental factors. For example, the presence of other mycotoxins or substances can potentially affect the metabolism of AFQ1 and its toxicity . Additionally, factors such as temperature and humidity can influence the growth of Aspergillus fungi and the production of aflatoxins . Therefore, the action, efficacy, and stability of AFQ1 can be influenced by a range of environmental factors .
未来方向
生化分析
Biochemical Properties
Aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, such as CYP3A4 and CYP2A13, into a reactive form that binds to DNA and albumin in blood serum . This reactive form, Aflatoxin B1-8,9-exo-epoxide, can either bind to liver proteins, resulting in acute aflatoxicosis, or to DNA, causing hepatocellular carcinoma .
Cellular Effects
Aflatoxin Q1 has significant effects on various types of cells and cellular processes. It can cause oxidative stress, increase inflammation, cell infiltration, and lipid peroxidation, and decrease antioxidant capacity, leading to tissue damage in various organs . It also disrupts the cell cycle by affecting the mitotic phase, growth process, and DNA synthesis .
Molecular Mechanism
The molecular mechanism of Aflatoxin Q1 involves its conversion into a reactive form that can bind to DNA and cause damage . This reactive form can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aflatoxin Q1 can change over time. For instance, Aflatoxin Q1 production was found to be highest in solid media at certain temperatures
Dosage Effects in Animal Models
The effects of Aflatoxin Q1 can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .
Metabolic Pathways
Aflatoxin Q1 is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes into a reactive form that can bind to DNA and cause damage . This reactive form can also be conjugated with glutathione, a process catalyzed by Glutathione-S-Transferase (GST), leading to its detoxification .
Subcellular Localization
The subcellular localization of Aflatoxin Q1 is not clearly understood. Some aflatoxin biosynthetic enzymes have been found to be primarily localized to the cytoplasm, suggesting that they are cytosolic enzymes
属性
IUPAC Name |
14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin Q1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55058-52-1, 52819-96-2 | |
| Record name | Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin Q1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
| Record name | Aflatoxin Q1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


